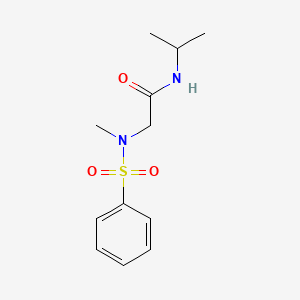
N-1H-indazol-5-yl-2,4-dimethoxybenzamide
Overview
Description
N-1H-indazol-5-yl-2,4-dimethoxybenzamide, also known as IDB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. IDB has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-1H-indazol-5-yl-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are crucial for cancer cell survival and proliferation. N-1H-indazol-5-yl-2,4-dimethoxybenzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. This inhibition leads to decreased cell survival and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-1H-indazol-5-yl-2,4-dimethoxybenzamide has also been investigated for its anti-inflammatory and neuroprotective effects. N-1H-indazol-5-yl-2,4-dimethoxybenzamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Additionally, N-1H-indazol-5-yl-2,4-dimethoxybenzamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using N-1H-indazol-5-yl-2,4-dimethoxybenzamide in lab experiments is its relatively low toxicity compared to other anticancer agents. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for N-1H-indazol-5-yl-2,4-dimethoxybenzamide research. One area of interest is the development of N-1H-indazol-5-yl-2,4-dimethoxybenzamide derivatives with improved solubility and bioavailability. Additionally, further investigation into the mechanism of action of N-1H-indazol-5-yl-2,4-dimethoxybenzamide could lead to the development of more targeted anticancer therapies. Finally, the potential neuroprotective effects of N-1H-indazol-5-yl-2,4-dimethoxybenzamide warrant further investigation for the treatment of neurodegenerative diseases.
Scientific Research Applications
N-1H-indazol-5-yl-2,4-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-1H-indazol-5-yl-2,4-dimethoxybenzamide induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-1H-indazol-5-yl-2,4-dimethoxybenzamide has been shown to inhibit the growth and metastasis of tumors in animal models.
properties
IUPAC Name |
N-(1H-indazol-5-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-12-4-5-13(15(8-12)22-2)16(20)18-11-3-6-14-10(7-11)9-17-19-14/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPVOEGVVQNTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-2,4-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-chloro-2-methoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4676697.png)

![2,5-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4676709.png)
![3-methyl-9-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676716.png)
![methyl 9-methyl-2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4676728.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-cyclopropylacetamide](/img/structure/B4676746.png)

![N-(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4676759.png)
![(3aR,7aS)-2-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4676766.png)

![3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4676772.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4676807.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B4676824.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4676825.png)